molecular formula C10H11NO2 B14678324 7-Methyl-6,7-dihydro-5H-cyclopenta[c]pyridine-5-carboxylic acid CAS No. 28330-57-6

7-Methyl-6,7-dihydro-5H-cyclopenta[c]pyridine-5-carboxylic acid

Cat. No.: B14678324
CAS No.: 28330-57-6
M. Wt: 177.20 g/mol
InChI Key: BYNKVNIMSRBGPJ-UHFFFAOYSA-N
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Description

7-Methyl-6,7-dihydro-5H-cyclopenta[c]pyridine-5-carboxylic acid is a heterocyclic compound with a unique structure that includes a cyclopenta[c]pyridine ring system

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 7-Methyl-6,7-dihydro-5H-cyclopenta[c]pyridine-5-carboxylic acid can be achieved through several methods. One common approach involves the condensation of 2-hydroxy-3-methyl-2-cyclopentene-1-one with ethylene diamine, followed by dehydrogenation in the presence of palladium over activated charcoal or copper chromite . Another method includes the use of cyclopentanone and benzylamine as raw materials, employing nucleophilic addition, acetylization, Vilsmeier cyclization reaction, and dechlorination under mild reaction conditions .

Industrial Production Methods

Industrial production methods for this compound typically involve large-scale synthesis using the aforementioned synthetic routes. The reactions are optimized for yield and purity, and the processes are scaled up to meet industrial demands.

Chemical Reactions Analysis

Types of Reactions

7-Methyl-6,7-dihydro-5H-cyclopenta[c]pyridine-5-carboxylic acid undergoes various chemical reactions, including oxidation, reduction, and substitution reactions. These reactions are facilitated by the presence of functional groups within the compound.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents such as potassium permanganate and reducing agents like sodium borohydride. Substitution reactions often involve halogenating agents and nucleophiles under controlled conditions.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation reactions may yield carboxylic acids, while reduction reactions can produce alcohols or amines.

Mechanism of Action

The mechanism by which 7-Methyl-6,7-dihydro-5H-cyclopenta[c]pyridine-5-carboxylic acid exerts its effects involves interactions with specific molecular targets and pathways. The compound may act by binding to enzymes or receptors, thereby modulating their activity. The exact molecular targets and pathways are still under investigation, but preliminary studies suggest involvement in oxidative stress and inflammation pathways .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

7-Methyl-6,7-dihydro-5H-cyclopenta[c]pyridine-5-carboxylic acid is unique due to its specific structural features and the presence of a carboxylic acid group. This distinguishes it from other similar compounds and contributes to its distinct chemical and biological properties.

Properties

CAS No.

28330-57-6

Molecular Formula

C10H11NO2

Molecular Weight

177.20 g/mol

IUPAC Name

7-methyl-6,7-dihydro-5H-cyclopenta[c]pyridine-5-carboxylic acid

InChI

InChI=1S/C10H11NO2/c1-6-4-8(10(12)13)7-2-3-11-5-9(6)7/h2-3,5-6,8H,4H2,1H3,(H,12,13)

InChI Key

BYNKVNIMSRBGPJ-UHFFFAOYSA-N

Canonical SMILES

CC1CC(C2=C1C=NC=C2)C(=O)O

Origin of Product

United States

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